tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate
Description
Chemical Structure and Properties
The compound tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate (IUPAC name: rac-tert-butyl N-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate) is a pyrrolidine-based carbamate derivative. Its molecular formula is C₁₅H₂₁FN₂O₂, with a molecular weight of 280.35 g/mol . The structure features a 4-fluorophenyl substituent at the pyrrolidine ring’s 4-position and a tert-butyl carbamate group at the 3-position. The stereochemistry (3S,4R) is critical for its interactions in biological or synthetic contexts. The compound is typically synthesized with ≥95% purity, as reported in commercial catalogs .
Properties
Molecular Formula |
C15H21FN2O2 |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-4-6-11(16)7-5-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
NGLYODSLROCQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of 4-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of corresponding oxidized products such as alcohols or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Substitution: Formation of substituted products where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Drug Development :
- The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its fluorinated structure may enhance biological activity and selectivity towards specific targets.
- Case Study : Research has demonstrated that similar pyrrolidine derivatives exhibit significant activity against various diseases, including neurological disorders and cancer. The introduction of the fluorine atom can modulate the lipophilicity and metabolic stability of the drug candidates.
-
Synthesis of Novel Compounds :
- tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate serves as a key intermediate in the synthesis of more complex molecules. Its reactivity allows for further modifications that can lead to the development of new therapeutics.
- Example : In synthetic organic chemistry, this compound can be utilized in coupling reactions to form more intricate structures, potentially leading to new classes of drugs.
-
Biological Activity :
- Preliminary studies suggest that compounds containing the pyrrolidine scaffold exhibit various biological activities, including antinociceptive and anti-inflammatory effects. The incorporation of fluorine may enhance these properties.
- Case Study : A study involving related compounds showed promising results in reducing pain responses in animal models, indicating potential for development into analgesics.
-
Targeted Drug Delivery :
- The unique structure of this compound may facilitate targeted delivery mechanisms, enhancing the efficacy of drug formulations.
- Research Finding : Investigations into polymeric drug delivery systems have highlighted the role of such compounds in improving bioavailability and reducing side effects through targeted action.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of tert-butyl carbamate-functionalized pyrrolidines with varying aryl substituents. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Differences in Substituent Effects
Electronic and Steric Effects
- 4-Fluorophenyl (Target Compound) : The para-fluorine atom induces moderate electron-withdrawing effects, influencing hydrogen bonding and dipole interactions. This substitution is common in medicinal chemistry for optimizing receptor binding .
- 3-Chlorophenyl (Meta) : Chlorine’s larger atomic radius and stronger electron-withdrawing nature increase lipophilicity (ClogP ~2.8 vs. ~2.3 for F), which may enhance membrane permeability but reduce solubility .
Stereochemical Variations
- The (3S,4R) configuration in the target compound contrasts with analogs like (3R,4S)-4-(3-chlorophenyl)pyrrolidine derivatives. Stereochemistry impacts diastereomeric interactions, as seen in enzyme inhibition assays for related compounds .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the p-tolyl analog (Table 1) improves aqueous solubility, a critical factor for bioavailability .
- Thermal Stability: Melting points (e.g., 163–166°C for chromenone derivatives in ) suggest that fused-ring analogs exhibit higher stability than simple pyrrolidines .
Biological Activity
tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate is a carbamate derivative noted for its diverse biological activities. This compound, with the molecular formula C15H22FN2O2, has garnered attention in medicinal chemistry due to its potential applications in drug development. This article aims to summarize its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H22FN2O2
- Molecular Weight : 278.35 g/mol
- CAS Number : 1033718-91-0
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound's structure allows it to modulate protein-ligand interactions, which can lead to inhibition or enhancement of enzymatic activity depending on the target.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that derivatives of similar structures exhibit significant antimicrobial properties against various pathogens. For instance, compounds with fluorinated phenyl groups have shown enhanced activity against resistant bacterial strains due to increased lipophilicity and electron-withdrawing effects .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears linked to interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, which are critical in cancer cell proliferation .
- Enzyme Inhibition : The compound has been used as a building block for synthesizing biologically active molecules that inhibit specific enzymes involved in disease pathways. For example, its derivatives have been evaluated for their inhibitory effects on kinases and other critical enzymes in metabolic pathways .
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from other carbamate derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl (4-fluorophenyl)carbamate | Lacks pyrrolidine ring | Moderate antimicrobial activity |
| tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate | Contains trifluoromethyl group | Enhanced anticancer properties |
| tert-butyl (3-formyl-4-hydroxyphenyl)carbamate | Contains formyl and hydroxy groups | Lower bioactivity compared to fluorinated variants |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Fluorination | Selectfluor, DMF, 80°C, 12h | 78 | 90 | |
| Pyrrolidine Cyclization | NaBH(OAc)₃, CH₃CN, rt, 24h | 85 | 88 | |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C → rt, 6h | 92 | 95 |
How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound?
Methodological Answer:
Q. Table 2: Representative Spectroscopic Data
| Technique | Key Peaks/Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.43 (s, 9H, Boc), 7.21 (d, J=8.5 Hz, 2H) | |
| HRMS-ESI | m/z 295.1553 [M+H]⁺ (calc. 295.1557) |
Advanced Research Questions
How does stereochemistry at the pyrrolidine ring affect biological activity, and how is it resolved experimentally?
Methodological Answer:
Q. Table 3: Stereochemical Analysis Data
| Configuration | [α]D (c=1, CHCl₃) | Biological IC₅₀ (nM) | Source |
|---|---|---|---|
| (3R,4S) | +15.23° | 12.4 | |
| (3S,4R) | -14.8° | >1000 |
How can computational modeling predict reactivity or stability of intermediates in the synthesis?
Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict transition states for fluorination or cyclization steps .
- Solvent Effects: Use COSMO-RS models to simulate reaction outcomes in polar aprotic solvents (e.g., DMF vs. DMSO) .
- Stability Prediction: Calculate bond dissociation energies (BDEs) for the Boc group to assess susceptibility to acidic/basic conditions .
Case Study:
DFT analysis of the fluorination step revealed a lower activation energy (ΔG‡ = 18.3 kcal/mol) for Selectfluor compared to NFSI (ΔG‡ = 22.1 kcal/mol), explaining higher yields with Selectfluor .
How can contradictory data on reaction yields or biological activity be resolved?
Methodological Answer:
- Yield Discrepancies:
- Biological Activity Variations:
Data Contradiction Analysis Example
Issue: Conflicting reports on Boc group stability under acidic conditions.
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
